(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the dimethylamino group, and the final condensation with the imidazolidine-2,4-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with similar structural features.
Heparinoid: A compound with anticoagulant properties, similar in its complex structure.
Uniqueness
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is unique due to its combination of functional groups and potential applications across various fields. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25FN4O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(5E)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H25FN4O2/c1-16-13-19(17(2)30(16)21-11-9-20(10-12-21)28(3)4)14-23-24(31)29(25(32)27-23)15-18-7-5-6-8-22(18)26/h5-14H,15H2,1-4H3,(H,27,32)/b23-14+ |
InChI Key |
UARIJRRZOBTIAI-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.